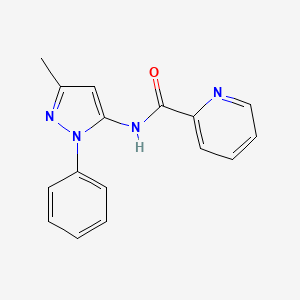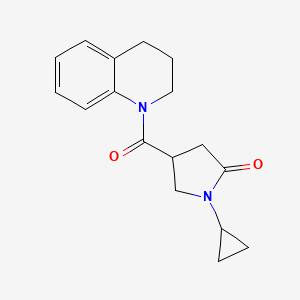
N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the late 1970s. It is a derivative of the drug fentanyl, which is a potent opioid painkiller. AH-7921 has been used in scientific research for its analgesic properties and potential as a treatment for pain.
Mécanisme D'action
N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide acts as an agonist at the mu-opioid receptor, which is the same receptor that is targeted by other opioid drugs such as morphine and fentanyl. It produces analgesia by binding to this receptor and activating the downstream signaling pathways that lead to pain relief.
Biochemical and Physiological Effects:
N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and euphoria. It has also been shown to have antitussive (cough suppressant) effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide has several advantages as a research tool, including its high potency and selectivity for the mu-opioid receptor, as well as its relatively low abuse potential compared to other opioid drugs. However, it also has several limitations, including its potential for respiratory depression and its relatively short half-life, which can make it difficult to study in vivo.
Orientations Futures
There are several potential future directions for research on N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide, including the development of new pain treatments based on its analgesic properties, the investigation of its potential as a treatment for opioid addiction, and the exploration of its effects on other physiological systems such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand the pharmacology and toxicology of this drug, including its potential for abuse and dependence.
Méthodes De Synthèse
N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide can be synthesized using a variety of methods, including the reduction of the corresponding nitro compound, the reaction of a substituted indole with a cyclohexanone derivative, and the reaction of an indole with an acyl chloride derivative. The most common method of synthesis involves the reaction of 2,3-dihydroindole with cyclohexanone in the presence of a reducing agent such as lithium aluminum hydride.
Applications De Recherche Scientifique
N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide has been used in scientific research as an analgesic drug, particularly in the study of pain mechanisms and the development of new pain treatments. It has also been investigated for its potential use as a treatment for opioid addiction, as it has been shown to have lower abuse potential than other opioid drugs.
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(20)19-10-9-14-11-15(7-8-16(14)19)18-17(21)13-5-3-2-4-6-13/h2-3,7-8,11,13H,4-6,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCODDZGUPNVZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506127.png)

![1-(azepan-1-yl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506134.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7506142.png)

![N-[2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506194.png)
![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7506199.png)

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7506210.png)

![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide](/img/structure/B7506221.png)

